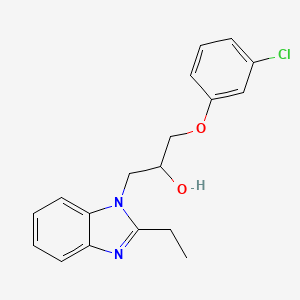
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with a 4-chloro-2-nitrophenyl group and three methoxy groups at the 3, 4, and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Acylation: The 4-chloro-2-nitroaniline is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is N-(4-amino-2-nitrophenyl)-3,4,5-trimethoxybenzamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-alkylamino-2-nitrophenyl)-3,4,5-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism by which N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-nitrophenyl)-3,4,5-trimethoxybenzamide
- N-(4-fluoro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
- N-(4-methyl-2-nitrophenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets
Propiedades
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-11-5-4-10(17)8-12(11)19(21)22/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVDYCIBVZHDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-chlorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4915294.png)
![ethyl N-methyl-N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}glycinate](/img/structure/B4915295.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4915303.png)


![(5E)-3-(3-nitrobenzyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4915317.png)
![3-(Methylsulfanyl)-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4915325.png)
![6-(3,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4915329.png)
![3-(Ethylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4915335.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4915340.png)
![1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B4915355.png)

![2-(3-{1-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-methylpyridine](/img/structure/B4915374.png)
![2,5-dimethyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B4915392.png)
